1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine
Description
1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine is a piperazine derivative characterized by a propyl linker connecting the 4-methylpiperazine moiety to a 2-methoxy-5-nitrophenoxy group.
Properties
IUPAC Name |
1-[3-(2-methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-16-7-9-17(10-8-16)6-3-11-22-15-12-13(18(19)20)4-5-14(15)21-2/h4-5,12H,3,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIODEEXALCHTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCOC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676922 | |
| Record name | 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846023-54-9 | |
| Record name | 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=846023-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(2-Methoxy-5-nitrophenoxy)propyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0846023549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-(2-methoxy-5-nitrophenoxy)propyl)-4-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues, their substituents, molecular weights, and reported activities:
*Calculated based on molecular formula C₁₆H₂₃N₃O₅.
Key Structural Differences and Implications
Phenoxy Substituents: Nitro (-NO₂) and Methoxy (-OCH₃) Groups (Target Compound): Electron-withdrawing nitro groups increase polarity and may enhance binding to receptors requiring electron-deficient aromatic interactions. tert-Butyl and Bromo Groups: tert-Butyl (in ) enhances lipophilicity, favoring blood-brain barrier penetration, while bromo () may influence halogen bonding in receptor interactions .
Linker and Piperazine Modifications: Propyl Linker: Common in all compounds, providing spatial flexibility for optimal receptor engagement. 4-Methylpiperazine vs.
Research Findings and Data Tables
Physicochemical Properties
Q & A
Basic Synthesis and Purification
Q1.1: What are the standard synthetic routes for preparing 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine? Methodological Answer: The compound is typically synthesized via a multi-step nucleophilic substitution and coupling strategy. For example:
Alkylation : React 4-methylpiperazine with 1-chloro-3-(2-methoxy-5-nitrophenoxy)propane in anhydrous THF under reflux (24–48 hours) .
Purification : Use silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) to isolate the product. Yield optimization (~60–70%) requires strict anhydrous conditions and slow reagent addition to minimize side reactions .
Q1.2: How can researchers troubleshoot low yields during synthesis? Advanced Answer: Low yields often arise from:
- Steric hindrance : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperazine nitrogen.
- Byproducts : Monitor reaction progress via TLC (Rf ~0.4 in CH₂Cl₂/MeOH 9:1) and quench unreacted intermediates with aqueous NaHCO₃ .
- Moisture sensitivity : Employ Schlenk-line techniques for moisture-sensitive intermediates .
Structural Characterization
Q2.1: What spectroscopic methods confirm the structure of this compound? Basic Answer:
- ¹H/¹³C NMR : Key signals include the piperazine methyl group (δ ~2.3 ppm, singlet) and aromatic protons from the 2-methoxy-5-nitrophenoxy moiety (δ 7.5–8.2 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 366.2 .
Q2.2: How can crystallographic data resolve ambiguities in regiochemistry? Advanced Answer: Single-crystal X-ray diffraction is critical for confirming substituent positions. For structurally similar piperazine derivatives, slow evaporation from ethanol/water mixtures (1:1) yields diffraction-quality crystals. Compare observed dihedral angles (e.g., 75–85° between piperazine and aryl rings) to computational models .
Biological Activity Profiling
Q3.1: What assays are suitable for preliminary bioactivity screening? Basic Answer:
- Enzyme inhibition : Test against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assay (IC₅₀ values <10 µM indicate potency) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7) with 48-hour exposure .
Q3.2: How can researchers validate target engagement in complex biological systems? Advanced Answer:
- SPR/BLI : Measure binding kinetics to purified hCA II (KD <1 µM suggests high affinity).
- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. hCA-deficient cells to confirm specificity .
Structure-Activity Relationship (SAR)
Q4.1: Which structural modifications enhance bioactivity? Basic Answer:
- Nitro group reduction : Replace the 5-nitro group with amino (-NH₂) to improve solubility and reduce off-target effects .
- Chain length optimization : Vary the propyl linker (n=2–4) to balance lipophilicity and target binding .
Q4.2: How does the methoxy group’s position influence selectivity? Advanced Answer:
- Para vs. ortho substitution : Ortho-methoxy derivatives show 3-fold lower hCA II inhibition due to steric clashes. Computational docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., hCA II Thr200Ala mutant) .
Analytical Method Development
Q5.1: What HPLC conditions ensure purity >98%? Basic Answer:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient from 30% to 70% acetonitrile in 0.1% TFA over 20 minutes. Retention time ~12.5 minutes .
Q5.2: How to quantify trace impurities in bulk samples? Advanced Answer:
- LC-QTOF-MS : Detect impurities at <0.1% levels using positive ion mode (mass accuracy ±2 ppm).
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor nitro group reduction products .
Stability and Storage
Q6.1: What storage conditions prevent degradation? Basic Answer: Store at –20°C in amber vials under argon. Avoid aqueous buffers (hydrolysis risk at pH >8) .
Q6.2: How to predict shelf-life under accelerated conditions? Advanced Answer: Perform Arrhenius kinetics studies (25–60°C) in desiccated vs. humid environments. Degradation follows first-order kinetics (t₉₀ ~18 months at 25°C) .
Computational Modeling
Q7.1: Which software tools predict binding modes? Basic Answer:
- Molecular docking : Use AutoDock or Schrödinger Glide with hCA II crystal structure (PDB: 3KS3) .
Q7.2: How to validate QSAR models for this compound? Advanced Answer:
- 3D-QSAR (CoMFA/CoMSIA) : Train models on 50 derivatives (R² >0.9). Validate with leave-one-out cross-validation (q² >0.6) .
Toxicity and Safety
Q8.1: What in vitro assays assess acute toxicity? Basic Answer:
- Hemolysis assay : Test erythrocyte lysis at 100–500 µM .
Q8.2: How to evaluate organ-specific toxicity in advanced models? Advanced Answer:
Patent Landscape
Q9.1: How to avoid duplicating prior art in novel derivative design? Advanced Answer:
- Derwent Innovation : Search for piperazine derivatives with "2-methoxy-5-nitrophenoxy" fragments. Filter by synthetic methods (e.g., WO2017125899A1) .
Interdisciplinary Applications
Q10.1: Can this compound serve as a PET tracer precursor? Advanced Answer:
- Radiolabeling : Incorporate ¹⁸F via nitro-to-¹⁸F-fluorine exchange (Cu-mediated, 110°C, 30 minutes). Validate purity via radio-HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
